1-Chloro-5-triethylsilyl-1-pentyne 1-Chloro-5-triethylsilyl-1-pentyne
Brand Name: Vulcanchem
CAS No.: 892156-07-9
VCID: VC8364555
InChI: InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-7,9,11H2,1-3H3
SMILES: CC[Si](CC)(CC)CCCC#CCl
Molecular Formula: C11H21ClSi
Molecular Weight: 216.82 g/mol

1-Chloro-5-triethylsilyl-1-pentyne

CAS No.: 892156-07-9

Cat. No.: VC8364555

Molecular Formula: C11H21ClSi

Molecular Weight: 216.82 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-5-triethylsilyl-1-pentyne - 892156-07-9

Specification

CAS No. 892156-07-9
Molecular Formula C11H21ClSi
Molecular Weight 216.82 g/mol
IUPAC Name 5-chloropent-4-ynyl(triethyl)silane
Standard InChI InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-7,9,11H2,1-3H3
Standard InChI Key FSIHCPBZDDYUOX-UHFFFAOYSA-N
SMILES CC[Si](CC)(CC)CCCC#CCl
Canonical SMILES CC[Si](CC)(CC)CCCC#CCl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Chloro-5-triethylsilyl-1-pentyne features a linear carbon chain with a terminal alkyne group (C≡C\text{C≡C}) at position 1, a chlorine atom at the same position, and a triethylsilyl (Si(CH2CH3)3\text{Si}(\text{CH}_2\text{CH}_3)_3) group at position 5. The IUPAC name, 5-chloropent-1-yn-1-yl(triethyl)silane, reflects this arrangement. The triple bond’s position and the steric bulk of the silyl group significantly influence its reactivity, enabling selective transformations in synthetic chemistry .

Table 1: Structural and Nomenclature Data

PropertyValueSource
CAS Number892156-07-9
Molecular FormulaC11H21ClSi\text{C}_{11}\text{H}_{21}\text{ClSi}
IUPAC Name5-chloropent-1-yn-1-yl(triethyl)silane
SMILESClC#CCCCSi(CC)CC

Physical and Chemical Properties

Thermodynamic Characteristics

The compound exhibits a boiling point of 244–245°C, attributed to its relatively high molecular weight and polarizable silyl group. Its density of 0.903 g/mL at 25°C and refractive index of 1.468 (20°C) reflect its non-polar hydrocarbon backbone interspersed with electronegative substituents . The flash point of 215°F (102°C) classifies it as combustible, necessitating careful handling .

Synthesis and Manufacturing

Synthetic Pathways

CompoundReagentsTemperatureYieldSource
5-Chloro-1-pentyneMsCl,Et3N\text{MsCl}, \text{Et}_3\text{N}15–90°C88.2%
1-Chloro-5-trimethylsilyl-4-pentyneCl(CH2)3C≡CSiMe3\text{Cl}(\text{CH}_2)_3\text{C≡CSiMe}_3N/A97%

Applications in Organic Synthesis

Cross-Coupling Reactions

The alkyne group in 1-chloro-5-triethylsilyl-1-pentyne participates in Sonogashira couplings, enabling the construction of conjugated enynes. The triethylsilyl group acts as a protecting moiety, preventing undesired side reactions at the alkyne terminus .

Building Block for Heterocycles

This compound serves as a precursor to silicon-containing heterocycles, which find applications in materials science and pharmaceuticals. For example, cyclization reactions with nucleophiles yield silyl-functionalized rings .

ParameterValueSource
Flash Point215°F (102°C)
Storage Conditions2–8°C, inert atmosphere

Comparative Analysis with Related Compounds

Triethylsilyl vs. Trimethylsilyl Derivatives

Replacing the triethylsilyl group with a trimethylsilyl moiety (as in 1-chloro-5-trimethylsilyl-4-pentyne, CAS 77113-48-5) reduces molecular weight (174.75 g/mol) and boiling point (75–77°C at 21 mmHg). The smaller trimethylsilyl group enhances volatility but offers less steric protection .

Table 4: Structural and Property Comparisons

CompoundMolecular WeightBoiling PointDensity (g/mL)
1-Chloro-5-triethylsilyl-1-pentyne216.82244–245°C0.903
1-Chloro-5-trimethylsilyl-4-pentyne174.7575–77°C0.977

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